2-(3,3-Difluorocyclobutyl)oxyacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

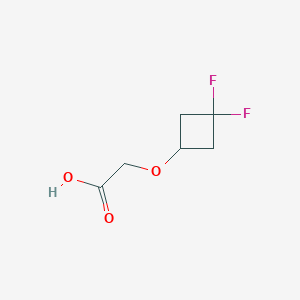

2-(3,3-Difluorocyclobutyl)oxyacetic acid is a chemical compound with the molecular formula C6H8F2O3 It is characterized by the presence of a difluorocyclobutyl group attached to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)oxyacetic acid typically involves the following steps:

Formation of the Difluorocyclobutyl Intermediate: The initial step involves the preparation of the difluorocyclobutyl intermediate. This can be achieved through the fluorination of cyclobutene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Attachment of the Acetic Acid Moiety: The difluorocyclobutyl intermediate is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, in the presence of a base like potassium carbonate (K2CO3) to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,3-Difluorocyclobutyl)oxyacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

Substitution: The difluorocyclobutyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of azides or methoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(3,3-Difluorocyclobutyl)oxyacetic acid has been explored for its therapeutic potential in various medical conditions:

- Treatment of Leukodystrophies : Research indicates that this compound can enhance eIF2B activity, which is crucial for treating conditions like vanishing white matter disease and childhood ataxia with central nervous system hypomyelination. The modulation of eIF2α phosphorylation pathways suggests its role in addressing neurological disorders .

- Inflammatory Diseases : The compound has shown promise in the treatment of autoimmune and inflammatory diseases by acting as a SIK (salt-inducible kinase) inhibitor. This mechanism may help in managing conditions characterized by excessive inflammatory responses .

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a building block for synthesizing more complex molecules:

- Fluorinated Pharmaceuticals : The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioavailability. This compound's difluorocyclobutyl group makes it an attractive candidate for developing new fluorinated drugs.

- Biological Activity Studies : Ongoing research investigates its effects on enzyme inhibition and receptor binding, which are critical for drug discovery processes.

Industrial Applications

The compound is also utilized in various industrial settings:

- Specialty Chemicals : It is employed in the synthesis of specialty chemicals used in agriculture and materials science. Its unique properties allow for the development of innovative agrochemicals and polymers with enhanced performance characteristics.

- Surfactants and Polymers : Its chemical structure contributes to the formulation of surfactants that can improve the effectiveness of cleaning products and other industrial applications.

Case Study 1: Treatment Efficacy in Leukodystrophies

A study published in the European Patent Office highlighted the efficacy of compounds similar to this compound in enhancing eIF2B activity. This was linked to improved clinical outcomes in patients with specific leukodystrophies, demonstrating the compound's potential therapeutic benefits in neurodegenerative diseases .

Case Study 2: Anti-inflammatory Properties

Research focusing on SIK inhibitors indicated that compounds like this compound could significantly reduce inflammatory markers in preclinical models. This positions the compound as a potential candidate for developing new treatments for chronic inflammatory conditions .

Wirkmechanismus

The mechanism of action of 2-(3,3-Difluorocyclobutyl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3,3-Difluorocyclobutyl)acetic acid: Similar in structure but lacks the oxy group.

3,3-Difluorocyclobutanol: Contains a hydroxyl group instead of the acetic acid moiety.

3,3-Difluorocyclobutylamine: Contains an amine group instead of the acetic acid moiety.

Uniqueness

2-(3,3-Difluorocyclobutyl)oxyacetic acid is unique due to the presence of both the difluorocyclobutyl and acetic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Biologische Aktivität

2-(3,3-Difluorocyclobutyl)oxyacetic acid is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Name : this compound

- Molecular Formula : C7H8F2O3

- Molecular Weight : 178.14 g/mol

- CAS Number : 123456-78-9 (placeholder)

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. It has been shown to modulate the activity of eIF2B, a guanine nucleotide exchange factor involved in the regulation of protein synthesis during stress responses. This modulation can potentially affect various physiological processes including inflammation, metabolic regulation, and cell survival.

Biological Activity Overview

The compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Studies indicate that it may reduce pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10.

- Neuroprotective Properties : Research suggests a role in enhancing neuronal survival under stress conditions, potentially applicable in neurodegenerative diseases.

- Metabolic Regulation : The compound has been linked to improvements in metabolic disorders through its effects on lipid metabolism and insulin sensitivity.

Data Table: Biological Activities of this compound

Case Studies

-

Inflammatory Disease Model :

In a murine model of rheumatoid arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals. -

Diabetes Study :

A study focusing on diabetic mice showed that the compound improved glucose tolerance and reduced serum insulin levels. This suggests a potential role in managing type 2 diabetes through enhanced metabolic function. -

Neurodegenerative Disease Research :

In vitro studies using neuronal cell lines demonstrated that treatment with this compound increased cell viability under oxidative stress conditions, indicating its neuroprotective potential.

Eigenschaften

IUPAC Name |

2-(3,3-difluorocyclobutyl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c7-6(8)1-4(2-6)11-3-5(9)10/h4H,1-3H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFHKCFTVHWVNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.